Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine
Description
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine (molecular formula: C₃₃H₅₅N₁₁O₁₃S) is a synthetic undecapeptide (11-residue peptide) composed of ten glycine units and one L-cysteine residue at the sixth position. Its structure is Gly-Gly-Gly-Gly-Gly-Cys-Gly-Gly-Gly-Gly-Gly, making it a glycine-rich peptide with a central cysteine moiety. Key features include:
- Molecular weight: Estimated at ~692 g/mol (calculated by subtracting 10 water molecules from the sum of 10 glycines and 1 cysteine).
- Hydrogen bonding: 13 hydrogen bond donors (N-terminal NH₂, 10 peptide NH, cysteine -SH) and 12 acceptors (C-terminal COOH, 10 peptide CO).
- Hydrophobicity: Predicted XLogP3 ≈ -8.5 (glycine-dominated hydrophilicity, partially offset by cysteine’s thiol group).
- Applications: Potential roles in metal chelation (via cysteine thiol), drug delivery (flexible glycine backbone), or antioxidant systems .
Properties
CAS No. |
583058-75-7 |
|---|---|
Molecular Formula |
C23H37N11O12S |
Molecular Weight |
691.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[(2R)-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H37N11O12S/c24-1-13(35)25-2-14(36)26-3-15(37)28-6-18(40)31-9-21(43)34-12(11-47)23(46)33-8-20(42)30-5-17(39)27-4-16(38)29-7-19(41)32-10-22(44)45/h12,47H,1-11,24H2,(H,25,35)(H,26,36)(H,27,39)(H,28,37)(H,29,38)(H,30,42)(H,31,40)(H,32,41)(H,33,46)(H,34,43)(H,44,45)/t12-/m0/s1 |
InChI Key |
TVMSGJYUGLSHHT-LBPRGKRZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)S |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the Resin: The resin is activated to allow the first glycine residue to attach.
Coupling Reactions: Each glycine residue is added sequentially using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Introduction of Cysteine: The cysteine residue is introduced at the appropriate position using similar coupling reagents.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Oxidation-Reduction Reactions
The L-cysteine residue drives redox activity, with its thiol (-SH) group undergoing oxidation to form disulfide bonds. This reaction is pH-dependent and influenced by oxidizing agents:
Disulfide formation is reversible under reducing conditions (e.g., β-mercaptoethanol, dithiothreitol) . Overoxidation to sulfonic acid derivatives is irreversible and disrupts redox functionality.
Hydrolysis Reactions
The peptide backbone undergoes hydrolysis under extreme pH or enzymatic conditions:
Acidic Hydrolysis (e.g., 6M HCl, 110°C):
-
Cleaves peptide bonds, yielding glycine and cysteine monomers .
-
Cysteine degrades to cysteic acid under prolonged exposure .
Basic Hydrolysis (e.g., NaOH, 100°C):
Enzymatic Cleavage (e.g., trypsin, peptidases):
-
Limited susceptibility due to glycine’s non-chiral structure and lack of enzyme-specific recognition sites .
Nucleophilic Substitution
The cysteine thiol acts as a nucleophile in S~N~2 reactions:
| Reactant | Product | Mechanism |
|---|---|---|
| Alkyl halides (e.g., CH₃I) | S-alkylated derivatives | Bimolecular nucleophilic substitution |
| Epoxides | Thioether adducts | Ring-opening at electrophilic carbon |
Reaction rates depend on thiol deprotonation (pKa ~8.3), favoring alkaline conditions .
Thermal and pH Stability
Stability studies indicate:
-
pH Sensitivity : Degrades rapidly below pH 2 (acid-catalyzed hydrolysis) and above pH 9 (base-induced racemization) .
-
Temperature : Decomposes above 220°C, with disulfide scrambling observed at 100°C in aqueous solutions .
Optimal stability occurs at pH 4–6 and 4°C, preserving both peptide bonds and thiol integrity .
Synthetic Modifications
During solid-phase synthesis (SPPS):
-
Deprotection : Trifluoroacetic acid removes tert-butoxycarbonyl (Boc) groups from cysteine.
-
Coupling : Dicyclohexylcarbodiimide (DCC) activates glycine carboxylates for amide bond formation.
Post-synthesis, purification via HPLC minimizes oxidative byproducts .
Scientific Research Applications
Structural Properties and Synthesis
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine is characterized by multiple glycine residues and a cysteine moiety, which contribute to its stability and reactivity. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and length of the peptide chain. This method is crucial for producing peptides with specific biological activities.
Biochemical Applications
2.1 Antioxidant Activity
Cysteine-containing peptides are known for their antioxidant properties. This compound may enhance cellular defense mechanisms against oxidative stress by promoting the synthesis of glutathione, a critical antioxidant in biological systems. Studies have shown that peptides can modulate the activity of antioxidant enzymes, thereby contributing to cellular protection against damage from reactive oxygen species (ROS) .
2.2 Enzyme Inhibition
Research indicates that certain peptide sequences can inhibit specific enzymes involved in disease processes. The structural configuration of glycyl glycine derivatives can provide insights into enzyme-substrate interactions, potentially leading to the development of novel inhibitors for therapeutic applications .
Pharmacological Applications
3.1 Drug Delivery Systems
Peptides like this compound have been explored as carriers for drug delivery due to their ability to traverse cellular membranes efficiently. Their amphiphilic nature allows them to encapsulate hydrophobic drugs, enhancing bioavailability and therapeutic efficacy .
3.2 Therapeutic Agents
The potential use of this compound as a therapeutic agent is under investigation, particularly in the context of neurodegenerative diseases where oxidative stress plays a significant role. Its ability to cross the blood-brain barrier makes it a candidate for treatments aimed at conditions such as Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine involves its ability to form disulfide bonds through the thiol group of cysteine. This property allows it to participate in redox reactions and influence the structural stability of proteins. The peptide can interact with various molecular targets, including enzymes and receptors, through its thiol group and glycine residues.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties
Structural and Functional Differences
Glycylglycine (Gly-Gly)
- Lower hydrophilicity (XLogP3 = -2.9 vs. target’s -8.5) due to shorter chain and absence of polar cysteine.
- Applications : Widely used in biochemical buffers (e.g., pH 8.5 formulations) due to stability and solubility .
Valylglycylglycine (Val-Gly-Gly)
- Branched-chain inclusion : Valine introduces hydrophobicity (XLogP3 = -1.2), contrasting with the target’s glycine-dominated structure.
- Reduced flexibility : Valine’s bulky side chain limits conformational flexibility compared to the target’s glycine-rich backbone.
L-Cysteinylglycine (Cys-Gly)
- Thiol functionality : Shares the cysteine residue but lacks the extended glycine chain.
- Biological relevance : A metabolite in glutathione breakdown, acting as an intermediate in redox reactions .
Glycylglycylglycylglycine (Gly₄)
- All-glycine backbone : Higher hydrophilicity (XLogP3 = -4.7) but lacks the cysteine-mediated redox activity.
- Research use : Model for studying polypeptide folding and aggregation .
Research Findings and Limitations
- Target compound’s uniqueness : The combination of a long glycine chain and cysteine distinguishes it from shorter peptides. Glycine residues enhance solubility, while cysteine enables disulfide bond formation or metal coordination.
- Data gaps : Experimental data on the target compound’s stability, toxicity, and exact applications are absent in the provided evidence, necessitating further study.
- Contradictions : While glycine-rich peptides are generally hydrophilic, the cysteine in the target compound may introduce unexpected hydrophobic interactions in specific environments .
Biological Activity
Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine, a complex peptide, is a member of the glycyl dipeptide family. Its structure consists of multiple glycine residues and one cysteine residue, which may impart unique biological activities. This article explores its biological activity, potential applications in health and medicine, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 303.27 g/mol. The presence of multiple glycine units suggests a potential for various biological interactions, particularly in protein synthesis and cellular signaling pathways .
1. Antioxidant Properties
Cysteine, an integral part of the compound, is known for its antioxidant capabilities. It plays a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from oxidative stress. Studies have shown that peptides containing cysteine can enhance the antioxidant defense mechanisms in various cell types .
2. Cell Signaling
Peptides like glycyl-cysteine have been reported to influence cell signaling pathways. Research indicates that dipeptides can modulate the activity of various enzymes and receptors, potentially affecting processes such as cell proliferation and apoptosis. The specific arrangement of amino acids in this compound may enhance these effects compared to simpler peptides .
3. Nutritional Aspects
Glycine, the primary component of this peptide, is essential for protein synthesis and plays roles in metabolic processes. Its consumption has been linked to improved muscle mass and recovery post-exercise, making this compound potentially beneficial for athletes and individuals undergoing physical rehabilitation .
Case Studies
Several studies have investigated the effects of peptides similar to this compound:
- Antioxidant Study : A study published in Food Chemistry demonstrated that dipeptides with cysteine exhibited significant antioxidant activity in vitro, reducing oxidative damage in cultured cells .
- Cell Proliferation : Another investigation highlighted the ability of glycyl-cysteine to enhance fibroblast proliferation, suggesting potential applications in wound healing therapies .
- Muscle Recovery : Research in Journal of Nutrition indicated that glycine supplementation improved recovery times in athletes after intense physical training, hinting at the benefits of this peptide in sports nutrition .
Comparative Analysis Table
| Property | Glycyl-Cysteine | Glycine | General Dipeptides |
|---|---|---|---|
| Molecular Formula | C5H10N2O3S | C2H5NO2 | Varies |
| Antioxidant Activity | High | Moderate | Variable |
| Role in Protein Synthesis | Yes | Yes | Yes |
| Cell Signaling Modulation | Yes | Limited | Yes |
| Nutritional Value | Moderate | High | Variable |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 2D H-C HSQC for backbone assignment, focusing on glycine’s α-protons and cysteine’s β-carbon shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~1,049.4 Da) with <5 ppm accuracy to rule out truncations .
- FT-IR Spectroscopy : Identify amide I (1,650 cm) and II (1,550 cm) bands to validate peptide bond formation .
How should researchers design experiments to study this peptide’s self-assembly under redox conditions?
Q. Advanced Research Focus
- Redox Buffers : Prepare Tris-HCl buffers with glutathione (GSH/GSSG) at ratios (e.g., 10:1 reduced:oxidized) to mimic physiological conditions .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes over time to quantify aggregation kinetics.
- Transmission Electron Microscopy (TEM) : Image fibril or nanoparticle morphology at pH 7.4 and 37°C .
What statistical approaches are recommended for analyzing contradictory data on this peptide’s biological activity?
Q. Advanced Research Focus
- Meta-Analysis : Aggregate data from independent studies (e.g., cytotoxicity assays) using random-effects models to account for variability in cell lines or assay conditions .
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., batch-to-batch synthesis differences) that skew bioactivity results .
- Dose-Response Modeling : Fit EC curves with Hill equation adjustments to compare potency across studies .
How can computational modeling enhance the study of this peptide’s conformational dynamics?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate glycine chain flexibility and cysteine’s disulfide bonding propensity in aqueous solutions .
- Free Energy Landscapes : Calculate energy barriers for conformational transitions (e.g., helix-to-coil) using umbrella sampling .
- Docking Studies : Predict binding affinities with target proteins (e.g., serum albumin) via AutoDock Vina .
What are the best practices for ensuring reproducibility in studies involving this peptide?
Q. Basic Research Focus
- Batch Documentation : Record synthesis conditions (e.g., resin type, cleavage time) and storage (lyophilized at -80°C) .
- Reference Standards : Include a commercial glycine-rich peptide (e.g., triglycine) as a control in analytical assays .
- Open Data : Share raw MS/MS spectra and NMR chemical shifts in public repositories (e.g., Zenodo) .
Table 1. Key Analytical Parameters for Glycylglycylglycylglycylglycyl-L-cysteinylglycylglycylglycylglycylglycine
How can researchers navigate conflicting literature on this peptide’s stability in physiological buffers?
Q. Advanced Research Focus
- Accelerated Stability Studies : Incubate the peptide at 40°C/75% RH for 4 weeks and compare degradation profiles via LC-MS .
- pH-Dependent Kinetics : Use stopped-flow spectroscopy to measure hydrolysis rates at pH 2.0 (stomach) vs. pH 7.4 (blood) .
- Isotope-Labeling : Synthesize C-glycine variants to track degradation pathways via NMR .
What ethical considerations apply to in vivo studies of this peptide’s therapeutic potential?
Q. Basic Research Focus
- Animal Models : Follow ARRIVE guidelines for dosing (e.g., ≤10 mg/kg in murine models) and endpoint criteria .
- Institutional Review : Submit protocols for IRB/IACUC approval, emphasizing cysteine’s potential immunogenicity .
- Data Transparency : Report negative results (e.g., lack of efficacy) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
